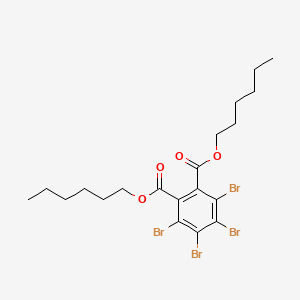

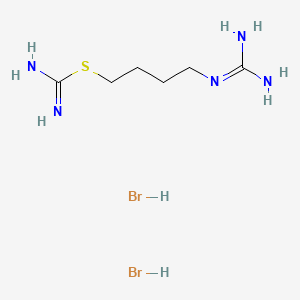

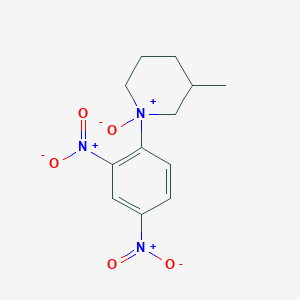

![molecular formula C5H4S5 B14332272 3H-1,2-Dithiolo[3,4-b][1,4]dithiin-3-thione, 5,6-dihydro- CAS No. 103656-48-0](/img/structure/B14332272.png)

3H-1,2-Dithiolo[3,4-b][1,4]dithiin-3-thione, 5,6-dihydro-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3H-1,2-Dithiolo[3,4-b][1,4]dithiin-3-thione, 5,6-dihydro- is a polysulfur-containing heterocyclic compound. This class of compounds has garnered significant interest due to their potential as sources of hydrogen sulfide, an endogenously produced gaseous signaling molecule . The compound is part of the broader family of 1,2-dithiole-3-thiones, which have been studied for their pharmacological activities, including antitumor, antioxidant, chemotherapeutic, antithrombotic, and radioprotective properties .

Méthodes De Préparation

The synthesis of 3H-1,2-Dithiolo[3,4-b][1,4]dithiin-3-thione, 5,6-dihydro- can be achieved through several methods. One common approach involves the sulfuration of 3-oxoesters, iso-propenyl derivatives, α-enolic dithioesters, and related compounds . Another method includes the tandem sulfuration/annulation of propargylamines, defluorinative thioannulation of trifluoropropynes with sulfur, and [3+2] cycloaddition of elemental sulfur to cyclopropenthione derivatives . Industrial production methods typically involve the use of Lawesson’s reagent and elemental sulfur under reflux conditions in toluene .

Analyse Des Réactions Chimiques

3H-1,2-Dithiolo[3,4-b][1,4]dithiin-3-thione, 5,6-dihydro- undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include elemental sulfur, disulfur dichloride, and Lawesson’s reagent . Major products formed from these reactions include various heterocyclic systems through 1,3-dipolar cycloaddition, replacement of sulfur atoms to form carbon- and carbon-nitrogen containing moieties .

Applications De Recherche Scientifique

This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other heterocyclic compounds . In biology and medicine, it has been studied for its potential pharmacological activities, including antitumor, antioxidant, chemotherapeutic, antithrombotic, and radioprotective properties . Additionally, it has shown anti-HIV activity . In industry, it is used in the production of commercial drugs such as Oltipraz, anethole dithiolethione, S-Danshensu, and NOSH-1 .

Mécanisme D'action

The mechanism of action of 3H-1,2-Dithiolo[3,4-b][1,4]dithiin-3-thione, 5,6-dihydro- involves the release of hydrogen sulfide, which acts as a gaseous signaling molecule . Hydrogen sulfide regulates important functions of the cardiovascular, immune, nervous, respiratory, and gastrointestinal systems . It is involved in various diseases, including Down syndrome, Alzheimer’s, and Parkinson’s diseases . The compound activates the Nrf2-HO-1 signaling pathway, providing protection against oxidative stress .

Comparaison Avec Des Composés Similaires

3H-1,2-Dithiolo[3,4-b][1,4]dithiin-3-thione, 5,6-dihydro- is unique among similar compounds due to its high efficiency in releasing hydrogen sulfide . Similar compounds include 4,5-dimethyl-1,2-dithiole-3-thione, anethole dithiolethione, and S-Danshensu . These compounds also exhibit significant pharmacological activities but differ in their chemical structures and specific applications .

Propriétés

Numéro CAS |

103656-48-0 |

|---|---|

Formule moléculaire |

C5H4S5 |

Poids moléculaire |

224.4 g/mol |

Nom IUPAC |

5,6-dihydrodithiolo[3,4-b][1,4]dithiine-3-thione |

InChI |

InChI=1S/C5H4S5/c6-4-3-5(10-9-4)8-2-1-7-3/h1-2H2 |

Clé InChI |

AEDCVUAGZBIZKT-UHFFFAOYSA-N |

SMILES canonique |

C1CSC2=C(S1)C(=S)SS2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2'-[1,3-Phenylenebis(oxy)]bis(N,N-dicyclohexylacetamide)](/img/structure/B14332202.png)

![4,4'-[(E)-Diazenediyl]bis(4-cyano-2-methylpentanoic acid)](/img/structure/B14332216.png)